molecular formula C7H8ClFN2 B13621536 (2-Chloro-3-fluorobenzyl)hydrazine

(2-Chloro-3-fluorobenzyl)hydrazine

Katalognummer: B13621536
Molekulargewicht: 174.60 g/mol
InChI-Schlüssel: RCHKSJFXZHCQGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-3-fluorobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClFN2 It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and a hydrazine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluorobenzyl)hydrazine typically involves the reaction of 2-chloro-3-fluorobenzyl bromide with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

2-Chloro-3-fluorobenzyl bromide+Hydrazine hydrateThis compound+HBr\text{2-Chloro-3-fluorobenzyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} 2-Chloro-3-fluorobenzyl bromide+Hydrazine hydrate→this compound+HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Chloro-3-fluorobenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitriles, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-3-fluorobenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (2-Chloro-3-fluorobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

    (2-Fluorobenzyl)hydrazine: Similar structure but lacks the chlorine substituent.

    (3-Chlorobenzyl)hydrazine: Similar structure but lacks the fluorine substituent.

    (2-Chloro-4-fluorobenzyl)hydrazine: Similar structure with different positioning of the fluorine atom.

Uniqueness: (2-Chloro-3-fluorobenzyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs.

Eigenschaften

Molekularformel

C7H8ClFN2

Molekulargewicht

174.60 g/mol

IUPAC-Name

(2-chloro-3-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClFN2/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3,11H,4,10H2

InChI-Schlüssel

RCHKSJFXZHCQGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)Cl)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.